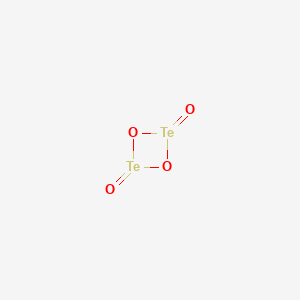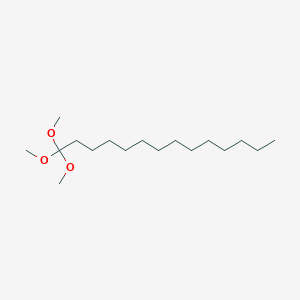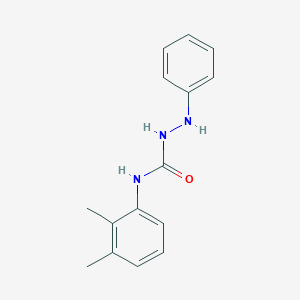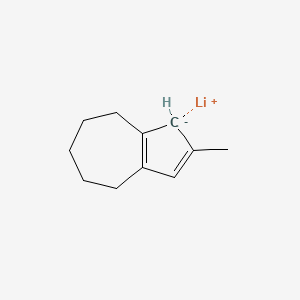![molecular formula C11H18N2O9 B12553833 (2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name) CAS No. 193207-51-1](/img/structure/B12553833.png)
(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a hydroxypropane backbone and diazanediyl linkages, making it a subject of interest in both synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid typically involves multiple stepsAcid catalysts such as sulfuric acid are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in probing biological pathways and interactions.
Medicine: Research into its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator, is ongoing.
Industry: It is employed in the production of specialty chemicals, including solvents and lubricants.
Mecanismo De Acción
The mechanism by which (2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, including enzyme activity and receptor binding. The compound’s diazanediyl groups play a crucial role in these interactions, facilitating binding to target molecules and influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic acid: This compound shares a similar hydroxypropane backbone but differs in its functional groups and overall structure.
3-Hydroxypropane-1,2-diyl dipalmitoleate: Another related compound, known for its dual roles as a CB1 agonist and FAAH1 blocker, with applications in cancer research.
Uniqueness
What sets (2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid apart is its unique combination of hydroxypropane and diazanediyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
193207-51-1 |
|---|---|
Fórmula molecular |
C11H18N2O9 |
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
(2S)-2-[[3-[[(1S)-1,2-dicarboxyethyl]amino]-2-hydroxypropyl]amino]butanedioic acid |
InChI |
InChI=1S/C11H18N2O9/c14-5(3-12-6(10(19)20)1-8(15)16)4-13-7(11(21)22)2-9(17)18/h5-7,12-14H,1-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t6-,7-/m0/s1 |
Clave InChI |
HEHSVRGZZVPEIM-BQBZGAKWSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)NCC(CN[C@@H](CC(=O)O)C(=O)O)O)C(=O)O |
SMILES canónico |
C(C(C(=O)O)NCC(CNC(CC(=O)O)C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



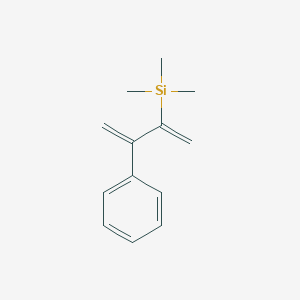
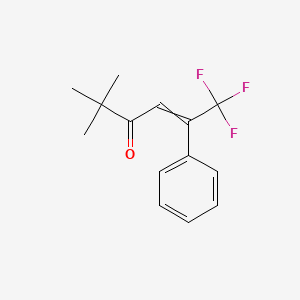
![Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-](/img/structure/B12553765.png)
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
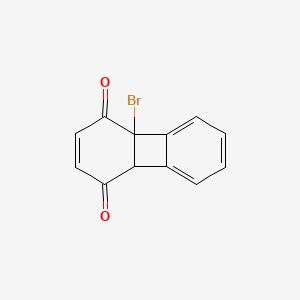

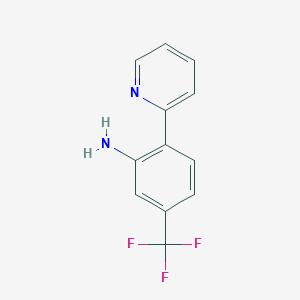
![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
